molecular formula C13H18N4 B1378763 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine CAS No. 1803580-80-4

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1378763
CAS No.: 1803580-80-4
M. Wt: 230.31 g/mol
InChI Key: BDHYFKFJMIHAHX-UHFFFAOYSA-N
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Description

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group at the 3-position and a pyridin-2-ylmethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine can be achieved through a condensation reaction. One reported method involves the reaction of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent. This reaction proceeds at ambient temperature and yields the desired product in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Condensation Reactions: As mentioned, it can be synthesized through condensation reactions.

    Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Condensation: Methanol and magnesium sulfate are used in the condensation reaction.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazole ring.

Scientific Research Applications

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Material Science: The compound can be used in the development of new materials with unique properties.

    Chemical Biology: It can be employed in the study of biological processes and the development of chemical probes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-1-methyl-1H-pyrazol-5-amine
  • 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine

Uniqueness

3-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine is unique due to the presence of both the tert-butyl and pyridin-2-ylmethyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

5-tert-butyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-13(2,3)11-8-12(14)17(16-11)9-10-6-4-5-7-15-10/h4-8H,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHYFKFJMIHAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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